4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate
Description
Properties
CAS No. |
97862-08-3 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C17H32O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h12-13,15-16H,7-11H2,1-6H3 |
InChI Key |
XCNNCSRLOKMMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclohexyl Core and Isopropyl Substitution
The cyclohexyl ring substituted with an isopropyl group at the 4-position can be prepared via selective alkylation or functional group interconversion on cyclohexanone derivatives. A common approach involves:
- Starting from 4-methylcyclohexanone, perform an alkylation at the 4-position using an isopropyl halide under basic conditions.
- Alternatively, the isopropyl group can be introduced via catalytic hydrogenation of a suitable precursor or via organometallic addition to a cyclohexanone intermediate.
Formation of the Pentan-2-yl Side Chain
The pentan-2-yl moiety is introduced typically through:
- Nucleophilic substitution or addition reactions using appropriate alkyl halides or organometallic reagents.
- Use of chiral auxiliaries or catalysts to control stereochemistry at the 2-position of the pentan chain.
Esterification to Form Acetate
The final step involves acetylation of the hydroxyl group on the pentan-2-yl side chain to form the acetate ester. Common methods include:
- Reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
- Use of catalytic amounts of acid or base to promote esterification under mild conditions.
Research Findings and Process Optimization
From patent literature and related compounds, the following insights into preparation methods are noted:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of cyclohexanone | Isopropyl halide, base (e.g., potassium tert-butoxide) | Ensures selective substitution at 4-position |
| Stereocontrolled addition | Organometallic reagents (e.g., Grignard or organolithium) | Use of chiral ligands or auxiliaries to control stereochemistry |
| Esterification | Acetic anhydride or acetyl chloride, base (pyridine) | Mild conditions preserve stereochemistry and prevent side reactions |
| Purification | Chromatography or crystallization | To isolate pure stereoisomer |
Example from Patent WO2016170544A1
Although this patent primarily relates to peptide-like compounds, it describes esterification processes relevant to acetate formation, such as:
- Use of thionyl chloride or concentrated sulfuric acid as esterification catalysts in suitable solvents.
- Temperature control between -70°C and 70°C to optimize yield and purity.
- Use of dichloromethane as solvent and n-pentane as anti-solvent to precipitate the product.
These conditions can be adapted for the acetate esterification step of the target compound.
Stereochemical Considerations
The compound’s stereochemistry is crucial, especially at the cyclohexyl and pentan-2-yl positions. Methods involving:
- Deprotection of Boc-protected amines followed by in situ base treatment to obtain free amines for further reactions.
- Use of chiral epoxides or oxiranes as intermediates to introduce stereochemistry.
Such strategies ensure the correct (R or S) configuration is achieved, which is essential for biological activity and physical properties.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It may be used in the design of new pharmaceuticals with specific therapeutic effects .
Industry: In the industrial sector, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used in the production of fragrances and flavors. Its pleasant odor and stability make it suitable for use in perfumes and food additives .
Mechanism of Action
The mechanism by which trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Methyl-2-pentyl acetate
4-Methyl-4-phenyl-2-pentyl acetate
- Molecular Formula : C₁₄H₂₀O₂
- Structure : Replaces the cyclohexyl-isopropyl group with a phenyl substituent at the 4-position.
(±)-p-Menth-1-en-4-yl acetate
- Molecular Formula : C₁₂H₂₀O₂
- Structure : Contains an unsaturated cyclohexenyl ring (double bond at the 3-position) and an isopropyl group.
- Key Differences: The unsaturated ring enhances reactivity (e.g., susceptibility to oxidation) and may influence volatility. This compound is a known terpene derivative used in flavorings .
Physicochemical Properties Comparison
Key Research Findings
Cyclohexyl vs. Phenyl Substituents : The cyclohexyl group in the target compound provides greater conformational flexibility compared to the rigid phenyl group in 4-methyl-4-phenyl-2-pentyl acetate, which may enhance its compatibility with hydrophobic matrices in perfumery .
Unsaturation Effects : The absence of a double bond in the target compound’s cyclohexyl ring distinguishes it from (±)-p-menth-1-en-4-yl acetate, which is more prone to oxidative degradation .
Biological Activity
4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate, also known by its CAS number 97862-07-2, is an organic compound that has garnered attention for its unique structural properties and potential biological activities. This compound features a cyclohexane ring substituted with an isopropyl group and a pentan-2-yl acetate moiety, which may influence its interactions within biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and therapeutic development.
Structural Characteristics
The molecular formula of 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate is , with a molecular weight of approximately 268.4 g/mol. Its structure allows it to fit into hydrophobic pockets of proteins, which may modulate various biochemical pathways. The compound's unique combination of cycloalkane structure with ester functionalities provides distinct chemical reactivity that could be leveraged in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C17H32O2 |
| Molecular Weight | 268.4 g/mol |
| Structure | Cyclohexane ring with isopropyl and acetate groups |
Enzyme Interactions
Research indicates that 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate may exhibit significant interactions with specific enzymes and receptors. Preliminary studies suggest that it can influence enzyme activity, potentially acting as an inhibitor or modulator. The mechanism of action appears to involve binding to specific sites on proteins, leading to alterations in metabolic pathways.
Case Study: Enzyme Inhibition
In studies examining the compound's inhibitory effects on enzyme activity, it was found to interact with purine nucleoside phosphorylase (PNP), a target for therapeutic applications in treating T-cell malignancies and bacterial infections. The strongest inhibitors derived from similar structures exhibited IC50 values as low as 19 nM against human PNP, indicating potent activity.
Potential Therapeutic Applications
The compound's structural characteristics suggest potential therapeutic applications in drug development. Its ability to modulate enzyme activity could lead to novel treatments for various diseases, particularly those related to metabolic dysregulation or cancer.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate, which may provide insights into its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylcyclohexene | C7H12 | Simpler cycloalkene structure without substitutions |
| 4-Isopropylcyclohexanol | C10H18O | Alcohol derivative with a hydroxyl group |
| 1-(4-Isopropylcyclohexyl)-ethanone | C12H22O | Contains a ketone functional group |
| 4-Hydroxycyclohexanone | C6H10O2 | Hydroxyl group introduces different reactivity |
These comparisons highlight the unique aspects of 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate, particularly its combination of functional groups that may enhance its biological activity.
Future Research Directions
Ongoing research aims to further elucidate the interactions of 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate with biological targets. Key areas of focus include:
- Mechanistic Studies : Understanding the detailed mechanisms by which the compound interacts with enzymes and receptors.
- Therapeutic Development : Exploring its potential as a precursor for new pharmacological agents.
- Toxicology Assessments : Evaluating safety profiles and potential side effects in vivo.
Q & A
Q. What are the recommended methodologies for synthesizing 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate, and how can experimental design optimize yield?
Synthesis typically involves esterification of the corresponding alcohol (e.g., 4-methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-ol) with acetic anhydride under acid catalysis. To optimize yield:
- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst concentration, reaction time). A fractional factorial design can reduce the number of trials while assessing interactions between variables .
- Apply Response Surface Methodology (RSM) to model non-linear relationships and pinpoint optimal conditions. For example, a central composite design might reveal that 80°C and 1.5 mol% H₂SO₄ maximize conversion .
Q. How should researchers characterize the stereochemistry and purity of this compound?
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry, particularly the configuration of the cyclohexyl and isopropyl groups. Coupling constants in -NMR can distinguish axial/equatorial substituents .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry ensures purity >95% and identifies byproducts (e.g., unreacted alcohol or diastereomers) .
Q. What solvent systems are effective for purification via column chromatography?
A silica gel column with a gradient of ethyl acetate in hexanes (5% → 20%) effectively separates the target ester from polar byproducts. For challenging separations (e.g., diastereomers), use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model the esterification mechanism. Transition state analysis identifies rate-limiting steps (e.g., nucleophilic acyl substitution) .
- Reaction Path Search Tools : Software like GRRM or AFIR explores alternative pathways, such as acid-catalyzed vs. enzyme-mediated esterification, to minimize side reactions .
Q. How do researchers resolve contradictions in experimental vs. computational data for reaction kinetics?
- Sensitivity Analysis : Test computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models). Recalibrate using experimental activation energy data from Arrhenius plots .
- Microkinetic Modeling : Integrate experimental rate constants with DFT-derived parameters to refine pathway predictions. For example, discrepancies in intermediate stability might require revisiting entropy contributions .
Q. What advanced separation techniques improve isolation of this compound from complex mixtures?
- Membrane Separation : Nanofiltration membranes (e.g., polyamide thin-film composites) with a 200–300 Da molecular weight cutoff selectively retain larger byproducts while allowing the target ester to permeate .
- Simulated Moving Bed (SMB) Chromatography : Continuous SMB systems enhance throughput for industrial-scale purification, achieving >99% purity with optimized flow rates and column switching intervals .
Q. How can isotopic labeling (e.g., 13C^{13} \text{C}13C) elucidate metabolic or degradation pathways?
- Synthesis of Labeled Analog : Introduce at the acetate carbonyl via reaction with -acetic anhydride.
- LC-MS/MS Tracking : Monitor labeled fragments (e.g., m/z 45 for ) in biodegradation studies to identify cleavage sites .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
